2,10-dimethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,1'-cyclohexane]-5-one
Overview
Description
5’,11a’-dimethyl-4’,6’,7’,11a’-tetrahydrospiro[cyclohexane-1,11’-[1,3]oxazolo[3’,4’:1,2]azepino[5,4,3-cd]indol]-9’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular architecture makes it a subject of interest for synthetic chemists aiming to explore novel reaction pathways and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,11a’-dimethyl-4’,6’,7’,11a’-tetrahydrospiro[cyclohexane-1,11’-[1,3]oxazolo[3’,4’:1,2]azepino[5,4,3-cd]indol]-9’-one typically involves multi-step organic reactions. The initial steps often include the formation of the cyclohexane ring and the oxazoloazepine core. These steps may involve cyclization reactions, condensation reactions, and the use of protecting groups to ensure selective reactivity. Common reagents used in these steps include strong acids, bases, and various catalysts to facilitate the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5’,11a’-dimethyl-4’,6’,7’,11a’-tetrahydrospiro[cyclohexane-1,11’-[1,3]oxazolo[3’,4’:1,2]azepino[5,4,3-cd]indol]-9’-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various reduced derivatives.
Scientific Research Applications
5’,11a’-dimethyl-4’,6’,7’,11a’-tetrahydrospiro[cyclohexane-1,11’-[1,3]oxazolo[3’,4’:1,2]azepino[5,4,3-cd]indol]-9’-one has several scientific research applications:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5’,11a’-dimethyl-4’,6’,7’,11a’-tetrahydrospiro[cyclohexane-1,11’-[1,3]oxazolo[3’,4’:1,2]azepino[5,4,3-cd]indol]-9’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structural features, such as spiro[cyclohexane-1,2’-indole] derivatives.
Oxazoloazepine Derivatives: Compounds containing the oxazoloazepine core, which may exhibit similar reactivity and biological activity.
Uniqueness
5’,11a’-dimethyl-4’,6’,7’,11a’-tetrahydrospiro[cyclohexane-1,11’-[1,3]oxazolo[3’,4’:1,2]azepino[5,4,3-cd]indol]-9’-one is unique due to its specific combination of structural features, including the spirocyclic arrangement and the presence of multiple functional groups
Properties
IUPAC Name |
2,10-dimethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,1'-cyclohexane]-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-14-9-12-22-18(23)24-20(10-4-3-5-11-20)19(22,2)15-7-6-8-16(21-13)17(14)15/h6-8,21H,3-5,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTKNNZQEVPAML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN3C(=O)OC4(C3(C5=C2C(=CC=C5)N1)C)CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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